Cas no 2137972-02-0 (4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)-)

4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)-
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- インチ: 1S/C8H10Cl3N3/c1-3-5-4(2)6(12)14-7(13-5)8(9,10)11/h3H2,1-2H3,(H2,12,13,14)
- InChIKey: BMJSSEYLYVXHBM-UHFFFAOYSA-N
- ほほえんだ: C1(C(Cl)(Cl)Cl)=NC(CC)=C(C)C(N)=N1
4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790197-0.1g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 0.1g |
$1106.0 | 2024-05-22 | |
Enamine | EN300-790197-0.5g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 0.5g |
$1207.0 | 2024-05-22 | |
Enamine | EN300-790197-0.25g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 0.25g |
$1156.0 | 2024-05-22 | |
Enamine | EN300-790197-1.0g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 1.0g |
$1256.0 | 2024-05-22 | |
Enamine | EN300-790197-10.0g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 10.0g |
$5405.0 | 2024-05-22 | |
Enamine | EN300-790197-2.5g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 2.5g |
$2464.0 | 2024-05-22 | |
Enamine | EN300-790197-0.05g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 0.05g |
$1056.0 | 2024-05-22 | |
Enamine | EN300-790197-5.0g |
6-ethyl-5-methyl-2-(trichloromethyl)pyrimidin-4-amine |
2137972-02-0 | 95% | 5.0g |
$3645.0 | 2024-05-22 |
4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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5. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)-に関する追加情報
Recent Advances in the Study of 4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- (CAS: 2137972-02-0)
The compound 4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- (CAS: 2137972-02-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrimidine core and trichloromethyl substituent, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, shedding light on its potential as a novel pharmacophore.
One of the key breakthroughs in the study of this compound is its efficient synthesis via a multi-step reaction pathway, as reported in a 2023 publication in the Journal of Medicinal Chemistry. The researchers optimized the reaction conditions to achieve a high yield (78%) and purity (>98%), which is critical for subsequent biological evaluations. The structural elucidation was performed using NMR spectroscopy and X-ray crystallography, confirming the presence of the trichloromethyl group at the 2-position and the ethyl and methyl substituents at the 6- and 5-positions, respectively.
In terms of biological activity, preliminary in vitro studies have demonstrated that 4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- exhibits potent inhibitory effects against a range of kinase enzymes, particularly those involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) highlighted its IC50 value of 0.45 µM against JAK3 kinase, suggesting its potential as a lead compound for the development of anti-inflammatory drugs. Furthermore, molecular docking simulations revealed that the trichloromethyl group plays a crucial role in binding to the hydrophobic pocket of the kinase active site.
Another area of interest is the compound's potential anticancer properties. Recent research conducted at the National Cancer Institute (NCI) evaluated its cytotoxicity against a panel of 60 human cancer cell lines. The results, published in Cancer Research (2024), indicated significant activity against leukemia and breast cancer cell lines, with GI50 values ranging from 1.2 to 3.8 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release.
Despite these promising findings, challenges remain in the development of 4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- as a therapeutic agent. Pharmacokinetic studies in rodent models revealed low oral bioavailability (15-20%), attributed to its poor solubility and rapid metabolism. Current efforts are focused on structural modifications, such as the introduction of solubilizing groups or prodrug strategies, to improve its drug-like properties. Additionally, toxicology studies are underway to assess its safety profile.
In conclusion, 4-Pyrimidinamine, 6-ethyl-5-methyl-2-(trichloromethyl)- (CAS: 2137972-02-0) represents a promising scaffold for drug discovery, with demonstrated activity against kinases and cancer cells. Ongoing research aims to optimize its pharmacological properties and explore its therapeutic potential in greater depth. The compound's unique structural features and biological activities make it a valuable subject for future investigations in chemical biology and medicinal chemistry.
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